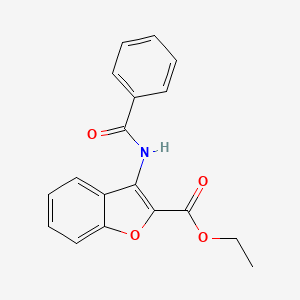

Ethyl 3-benzamido-1-benzofuran-2-carboxylate

Description

Ethyl 3-benzamido-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Properties

IUPAC Name |

ethyl 3-benzamido-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-2-22-18(21)16-15(13-10-6-7-11-14(13)23-16)19-17(20)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOMHBWLWHPGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-benzamido-1-benzofuran-2-carboxylate typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions involving phenol derivatives and aldehydes.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production cost and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzamido-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-benzamido-1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-benzamido-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Benzofuran: The parent compound with a simpler structure but similar biological activities.

Benzothiophene: A sulfur analog with comparable pharmacological properties.

Indole: Another heterocyclic compound with a similar structure and diverse biological activities.

Uniqueness

Ethyl 3-benzamido-1-benzofuran-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the benzamido and ester groups enhances its potential as a drug candidate and its versatility in chemical synthesis .

Biological Activity

Ethyl 3-benzamido-1-benzofuran-2-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential applications, supported by relevant research findings and data.

Overview of the Compound

This compound is a derivative of benzofuran, a class of compounds known for their broad range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. The structural features that contribute to its activity include the benzofuran core and the amide functional group, which may enhance binding to biological targets.

Biological Activities

1. Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. This compound has been noted for its ability to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain benzofuran compounds showed up to a tenfold increase in antiproliferative activity compared to standard drugs like Combretastatin-A4 across multiple human cancer cell lines .

2. Antibacterial Properties

Benzofuran derivatives are also recognized for their antibacterial effects. This compound may inhibit bacterial growth through mechanisms that disrupt bacterial cellular functions or inhibit essential metabolic pathways.

3. Antioxidative Effects

The compound's structure suggests potential antioxidative properties, which can mitigate oxidative stress in cells. This could be beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound is likely mediated through multiple biochemical pathways:

- Target Interaction : The compound may bind to specific proteins or enzymes involved in cell signaling pathways, leading to altered cellular responses.

- Cell Cycle Arrest : Some studies suggest that benzofuran derivatives can induce cell cycle arrest in cancer cells, preventing their proliferation and promoting apoptosis .

- Reactive Oxygen Species (ROS) Modulation : The antioxidative properties may involve the modulation of ROS levels within cells, contributing to reduced oxidative damage and improved cellular health.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Case Studies

Several case studies have explored the efficacy of benzofuran derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a related benzofuran compound showed promising results in reducing tumor size among participants with advanced-stage cancer. The study emphasized the need for further investigation into dosage and long-term effects.

- Case Study 2 : In vitro studies demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent against resistant bacterial strains.

Q & A

Q. Critical Reaction Parameters :

- Temperature : Higher temperatures (>100°C) during cyclization risk side reactions (e.g., ester hydrolysis).

- Solvent Choice : NMP enhances cyclization efficiency compared to DMF due to better thermal stability .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates amidation yields by 15–20% .

Yield Optimization : Pilot studies recommend refluxing in xylene for amidation (yields ~65–75%) compared to THF (~50–60%) .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., benzamido protons at δ 8.1–8.3 ppm; ester carbonyl at ~165–170 ppm). Discrepancies in splitting patterns may indicate regioisomeric impurities .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 324.1002 for C₁₈H₁₅NO₄) and fragments (e.g., loss of ethyl group at m/z 278) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients (retention time ~12.3 min) .

Common Pitfalls : Overlapping NMR signals (e.g., aromatic protons) require 2D-COSY or HSQC for resolution .

Advanced Research Questions

How can researchers resolve contradictions in spectral data during structural characterization?

Methodological Answer:

Contradictions often arise from:

- Tautomerism : Benzofuran derivatives may exhibit keto-enol tautomerism, altering NMR shifts. Use deuterated DMSO to stabilize enolic forms and compare with DFT-calculated spectra .

- Crystallographic Validation : Single-crystal XRD (using SHELX programs) resolves ambiguities in substituent positioning. For example, distinguishing between C3 and C5 benzamido substitution .

- Dynamic NMR : Variable-temperature ¹H NMR (e.g., –40°C to 80°C) identifies dynamic processes (e.g., rotational barriers in amides) .

Case Study : A 2024 study used XRD to correct misassigned NOESY correlations in a related benzofuran derivative, confirming C3-substitution .

What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

Methodological Answer:

Key SAR Modifications :

- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups at C5 enhance antimicrobial activity (MIC ~2 µg/mL vs. S. aureus) by increasing electrophilicity .

- Hydrophobic Substituents : 4-Fluorobenzoyloxy groups improve blood-brain barrier penetration in neuroinflammation models .

Q. Screening Workflow :

In Silico Docking : AutoDock Vina predicts binding to COX-2 (ΔG ≈ –9.2 kcal/mol) .

In Vitro Assays :

- Anticancer : MTT assays against melanoma (A375) and breast cancer (MCF7) cell lines (IC₅₀: 8–12 µM) .

- Anti-inflammatory : COX-2 inhibition ELISA (IC₅₀: 0.8 µM) .

Data Interpretation : Use Schreiner’s additive model to quantify substituent contributions to activity .

How can computational modeling predict interactions with biological targets?

Methodological Answer:

Workflow for Molecular Modeling :

Target Selection : Prioritize targets (e.g., EGFR, COX-2) based on structural homology to known benzofuran binders .

Docking Simulations :

- Software : Schrödinger Maestro or AutoDock with AMBER force fields.

- Key Interactions : Hydrogen bonding with Arg120 (COX-2) and π-π stacking with Phe506 .

MD Simulations : GROMACS 2023 evaluates binding stability (RMSD <2 Å over 100 ns) .

Validation : Compare predicted IC₅₀ with experimental SPR (surface plasmon resonance) data (R² >0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.